molecular formula C29H28N4O3 B3015872 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(phenylamino)phenyl]acetamide CAS No. 872862-36-7

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(phenylamino)phenyl]acetamide

Cat. No.: B3015872
CAS No.: 872862-36-7
M. Wt: 480.568
InChI Key: BJXYITGZBMBFML-UHFFFAOYSA-N
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Description

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(phenylamino)phenyl]acetamide is a complex organic compound that features a combination of indole, piperidine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(phenylamino)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(phenylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions include various substituted indole and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(phenylamino)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The acetamide linkage contributes to the compound’s stability and overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2-(piperidin-1-yl)ethyl derivatives: These compounds share the piperidine and oxo functionalities but differ in the indole substitution.

    Indole-3-acetamide derivatives: These compounds have similar indole and acetamide moieties but lack the piperidine ring.

Uniqueness

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(phenylamino)phenyl]acetamide is unique due to its combination of indole, piperidine, and acetamide functionalities, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c34-27(32-17-7-2-8-18-32)20-33-19-25(24-11-5-6-12-26(24)33)28(35)29(36)31-23-15-13-22(14-16-23)30-21-9-3-1-4-10-21/h1,3-6,9-16,19,30H,2,7-8,17-18,20H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXYITGZBMBFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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